molecular formula C13H15N3OS2 B12492834 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12492834
M. Wt: 293.4 g/mol
InChI Key: SGWGZEXGCSQTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a benzamide group attached to the thiadiazole ring, along with a propylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways. For example, it may act as an inhibitor of microbial enzymes, leading to the disruption of essential metabolic processes in pathogens. Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but lacks the propylsulfanyl group.

    3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure with a methylsulfanyl group instead of propylsulfanyl.

    N-[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]benzamide: Contains an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The presence of the propylsulfanyl group in 3-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique chemical and biological properties. This substituent enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the thiadiazole ring system is known for its stability and versatility in chemical reactions, making this compound a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

3-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H15N3OS2/c1-3-7-18-13-16-15-12(19-13)14-11(17)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,14,15,17)

InChI Key

SGWGZEXGCSQTDT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.